Ethyl 2-fluoro-4-oxobutanoate
Description
Ethyl 2-fluoro-4-oxobutanoate (IUPAC name: this compound) is a fluorinated β-ketoester characterized by a fluorine atom at the C2 position and a ketone group at the C4 position of the butanoate backbone. Its molecular formula is C₆H₉FO₃, with a molecular weight of 160.13 g/mol. This compound is structurally significant due to the electron-withdrawing fluorine atom, which enhances the reactivity of the α-hydrogen and stabilizes the enolate intermediate during synthetic applications. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of fluorinated pharmaceuticals, agrochemicals, and bioactive molecules.
Properties
IUPAC Name |
ethyl 2-fluoro-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO3/c1-2-10-6(9)5(7)3-4-8/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCUVASNXKZECF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethyl 2-fluoro-4-oxobutanoate can be synthesized through the fluorination of ethyl acetoacetateThis can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Industrial production methods may involve similar fluorination techniques, optimized for large-scale synthesis.
Chemical Reactions Analysis
Ethyl 2-fluoro-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group, forming fluorinated alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Addition Reactions: It can participate in Michael addition reactions, where nucleophiles add to the β-position of the keto ester.
Common reagents used in these reactions include reducing agents like sodium borohydride for reductions, oxidizing agents like potassium permanganate for oxidations, and various nucleophiles for substitution reactions. Major products formed from these reactions include fluorinated alcohols, acids, and substituted derivatives.
Scientific Research Applications
Ethyl 2-fluoro-4-oxobutanoate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Drug Synthesis: The compound serves as a precursor in the synthesis of various drugs, particularly those requiring fluorinated intermediates.
Biochemical Reactions: It acts as a catalyst in certain biochemical reactions, aiding in the study of enzyme mechanisms and metabolic pathways.
Environmental Chemistry: The compound is used in studies related to photooxidation and atmospheric chemistry.
Battery Research: It has applications in the development of lithium secondary batteries, where its fluorinated structure contributes to improved battery performance.
Mechanism of Action
The mechanism of action of ethyl 2-fluoro-4-oxobutanoate involves its interaction with various molecular targets and pathways. In biochemical reactions, the compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its fluorinated nature enhances its reactivity and stability, making it a valuable tool in synthetic and mechanistic studies .
Comparison with Similar Compounds
Table 1: Structural Features and Key Properties
Physicochemical Properties
- Lipophilicity: The logP value of this compound is estimated to be 1.2–1.5, lower than trifluoro derivatives (logP ~2.5) but higher than hydroxylated analogs (logP ~0.5) .
- Thermal Stability: Fluorine’s inductive effect increases thermal stability compared to Ethyl 2-amino-4-hydroxybutanoate, which degrades at lower temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
